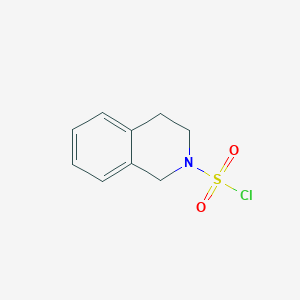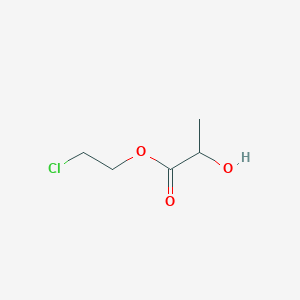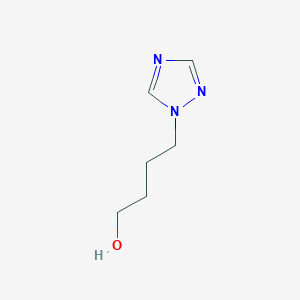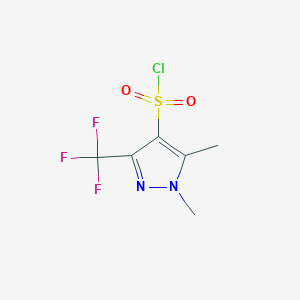
N-(3-Amino-2-methylphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the preparation from easily accessible starting materials. For example, it can be synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines . Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the desired product .
Applications De Recherche Scientifique
Antitumor Properties
N-(3-Amino-2-methylphenyl)-4-fluorobenzamide and similar compounds have shown potent antitumor properties. For instance, 2-(4-aminophenyl)benzothiazoles, structurally related to N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, exhibit selective and potent antitumor effects both in vitro and in vivo. These compounds are metabolically transformed by cytochrome P450 1A1, generating active metabolites that target cancer cells (Bradshaw et al., 2002). Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrated inhibitory effects on the proliferation of certain cancer cell lines (Hao et al., 2017).
Applications in Imaging
Fluorobenzamides, including those structurally similar to N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, have applications in imaging. For example, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been evaluated as a potential ligand for PET imaging of sigma receptors, showing high affinity and selectivity (Shiue et al., 1997).
Antimicrobial Properties
Some derivatives of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide exhibit promising antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine have shown effective antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).
Psycho- and Neurotropic Profiling
Derivatives of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide have been studied for their psycho- and neurotropic properties. For instance, specific derivatives exhibited sedative effects and anti-amnesic activity, making them promising candidates for further research in psychoactive compounds (Podolsky et al., 2017).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHFGARZEHJKBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)










